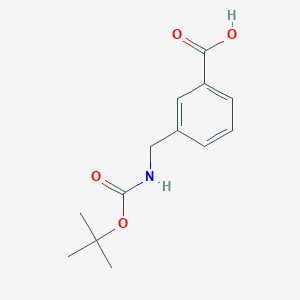

3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid

Overview

Description

3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid (CAS 117445-22-4) is a benzoic acid derivative featuring a tert-butoxycarbonyl (BOC)-protected aminomethyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 251.28 g/mol . The compound is typically stored under dry conditions at room temperature to preserve stability. As a BOC-protected amine, it serves as a key intermediate in organic synthesis, particularly in peptide and drug development, where the BOC group acts as a temporary protective moiety for amines during multi-step reactions .

Mechanism of Action

Target of Action

Boc-3-Aminomethylbenzoic Acid, also known as 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid or 3-(n-boc-aminomethyl)benzoic acid, is primarily used in the synthesis of aminodihydroquinazolines as inhibitors of BACE-1 (β-site APP cleaving enzyme) and to prepare spiro [1H-indene-1,4’'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists . Therefore, its primary targets are the BACE-1 enzyme and the sst2 receptors.

Mode of Action

The Boc group in the compound, which stands for tert-butoxycarbonyl, is a protecting group used in organic synthesis . It can be cleaved by mild acidolysis , which might be a crucial step in its interaction with its targets.

Pharmacokinetics

The compound’s predicted properties such as boiling point and density are available .

Result of Action

The molecular and cellular effects of Boc-3-Aminomethylbenzoic Acid’s action would depend on the specific context of its use. In the synthesis of BACE-1 inhibitors, it could contribute to reducing amyloid-beta production, a key factor in Alzheimer’s disease. In the synthesis of sst2 agonists, it could enhance somatostatin signaling, which has various effects including inhibition of hormone secretion and cell proliferation .

Action Environment

It’s noted that the compound should be stored sealed in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability.

Biochemical Analysis

Biochemical Properties

It is known that the compound plays a role in the synthesis of aminodihydroquinazolines, which are inhibitors of BACE-1 . This suggests that Boc-3-aminomethylbenzoic acid may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.

Cellular Effects

Given its role in the synthesis of aminodihydroquinazolines and spiro [1H-indene-1,4’'-piperidine] derivatives , it may influence cell function by affecting the activity of BACE-1 and somatostatin receptor subtype 2.

Molecular Mechanism

It is likely involved in the inhibition of BACE-1 and activation of somatostatin receptor subtype 2 through its role in the synthesis of aminodihydroquinazolines and spiro [1H-indene-1,4’'-piperidine] derivatives .

Biological Activity

3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid, commonly referred to as Boc-3-aminomethylbenzoic acid, is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H17NO4

- Molecular Weight : Approximately 251.28 g/mol

- CAS Number : 117445-22-4

The compound features a benzoic acid core with an aminomethyl group protected by a tert-butoxycarbonyl (Boc) moiety. The Boc group serves as a protective group for the amine functionality, facilitating selective chemical modifications.

Biological Activity Overview

This compound is primarily studied for its role as a building block in the synthesis of biologically active compounds. Its biological activity is linked to:

- Enzyme Inhibition : Related compounds have shown potential in inhibiting enzymes associated with cancer progression and neurodegenerative diseases. For instance, derivatives have been explored for their ability to inhibit cholinesterase, which is relevant in the treatment of Alzheimer's disease.

- Protein Modifications : The Boc group allows for the selective modification of biomolecules such as proteins and peptides, enhancing their therapeutic properties. This is particularly useful in drug development where precise control over molecular interactions is required.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Aminomethyl Group : The starting material undergoes reactions to introduce the aminomethyl group.

- Boc Protection : The amine functionality is protected using the Boc group to prevent unwanted reactions during subsequent steps.

- Coupling Reactions : The protected compound can be coupled with other molecules to create more complex structures.

This multi-step synthesis highlights the importance of protecting groups in organic synthesis, allowing for selective reactions without side products.

Applications in Research

The compound's applications extend beyond synthesis into various research domains:

- Pharmaceutical Development : It serves as a precursor for designing new drugs targeting specific biological pathways. For example, compounds derived from it have been investigated for their anticancer properties.

- Material Science : this compound has been incorporated into polymers to enhance material properties like thermal stability and self-assembly capabilities.

Case Study 1: Cholinesterase Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibition of cholinesterase enzymes. This suggests potential therapeutic applications in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cognitive function.

Case Study 2: Anticancer Activity

Research on structurally similar compounds has indicated promising anticancer activities. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that modifications to the Boc-protected structure could yield potent anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid | 33233-67-9 | 1.00 |

| Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate | 180863-55-2 | 0.95 |

| 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid | 895577-21-6 | 0.92 |

This table illustrates how variations in functional groups can influence the biological activity and reactivity of similar compounds.

Scientific Research Applications

Organic Synthesis

3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid serves as a crucial building block in organic synthesis. Its Boc group protects the amino functionality, allowing for selective reactions without interference from the amino group. This property is particularly valuable in:

- Peptide Synthesis : The compound is extensively used to create peptides through coupling reactions where the Boc group can be removed to expose the amino group for further reactions .

Pharmaceutical Development

In pharmaceutical research, this compound acts as an intermediate in synthesizing various drugs. Notably, it has been utilized in developing:

- Aminodihydroquinazolines : These compounds are being studied as inhibitors of β-site APP cleaving enzyme (BACE-1), which is significant in Alzheimer's disease research .

- Spiro Derivatives : These derivatives function as selective non-peptide agonists for human somatostatin receptor subtype 2, highlighting the compound's relevance in drug design .

Biological Applications

The compound's versatility extends to biological applications where it contributes to synthesizing biologically active molecules. It plays a role in:

- Agrochemicals : The synthesis of agrochemicals that require specific amino acid derivatives often utilizes this compound due to its protective group that stabilizes reactive intermediates .

Chemical Reactions Involved

The reactivity of this compound allows it to participate in various chemical transformations:

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Peptide Synthesis Study : A study demonstrated its effectiveness in synthesizing cyclic peptides, showcasing how the Boc protection facilitates selective coupling without side reactions .

- Drug Development Research : Research focusing on Alzheimer’s disease highlighted the use of this compound in synthesizing BACE-1 inhibitors, leading to potential therapeutic agents .

- Agrochemical Synthesis : Another study illustrated its role in creating novel agrochemical compounds that enhance crop yield while minimizing environmental impact .

Q & A

Q. Basic: What are the standard synthetic routes for 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid?

Answer:

The compound is typically synthesized via a two-step process:

Methyl ester hydrolysis : The methyl ester precursor (e.g., 3-((tert-butoxycarbonyl)aminomethyl)benzoic acid methyl ester) undergoes hydrolysis using aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF) at 25–50°C for 4 hours. This step achieves >95% conversion efficiency .

Acid workup : The reaction mixture is acidified with acetic acid in ethyl acetate to precipitate the free carboxylic acid, yielding the final product with ~44% isolated yield .

Key considerations : Optimize reaction time and temperature to avoid Boc-group degradation.

Q. Basic: How is the Boc (tert-butoxycarbonyl) protecting group introduced and removed during synthesis?

Answer:

- Introduction : The Boc group is added to the amine moiety of 3-(aminomethyl)benzoic acid using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) or THF .

- Removal : Deprotection is achieved under acidic conditions, such as HCl in dioxane or trifluoroacetic acid (TFA) in DCM, followed by neutralization to regenerate the free amine .

Validation : Monitor deprotection completeness via LC-MS or NMR to confirm absence of Boc-related peaks (e.g., tert-butyl signals at ~1.4 ppm in H NMR) .

Q. Advanced: How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) design?

Answer:

this compound serves as a critical linker component in PROTAC synthesis. For example:

- Conjugation strategy : The carboxylic acid is activated with coupling reagents (e.g., DCC/DMAP) and reacted with hydroxylamine derivatives to form hydroxamic acid-containing ligands targeting HDAC8 .

- Key application : In neuroblastoma research, the compound’s spacer length and rigidity influence PROTAC ternary complex formation efficiency. Post-conjugation, the Boc group is removed to expose the amine for further functionalization .

Methodological tip : Use orthogonal protection (e.g., benzyl groups for hydroxamic acids) to avoid side reactions during multi-step syntheses .

Q. Advanced: How do researchers address discrepancies in reported melting points or spectral data for this compound?

Answer:

- Melting point variability : Reported values (e.g., 150–151°C in vs. other sources) may arise from polymorphic forms or residual solvents. Recrystallize from ethyl acetate/hexane mixtures to standardize purity .

- Spectral validation : Cross-reference H NMR data (e.g., tert-butyl singlet at δ 1.4 ppm, aromatic protons at δ 7.4–8.0 ppm) with databases like NIST Chemistry WebBook or peer-reviewed syntheses .

Troubleshooting : Use quantitative NMR (qNMR) with certified reference materials (CRMs) for absolute purity determination .

Q. Basic: What analytical methods are recommended for confirming structure and purity?

Answer:

- HPLC : Use C18 columns with UV detection at 254 nm; retention time should match authenticated standards.

- Mass spectrometry : ESI-MS should show [M+H] at m/z 266.1 (CHNO) .

- NMR : Key signals include Boc-group tert-butyl protons (δ 1.4 ppm, singlet) and benzoic acid aromatic protons (δ 7.4–8.0 ppm) .

Quality control : Report both purity (≥95% by HPLC) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Q. Advanced: What strategies improve coupling efficiency during amide bond formation with this compound?

Answer:

- Activation reagents : Use carbodiimides (e.g., DCC or EDC) with additives like HOBt or HOAt to suppress racemization .

- Solvent optimization : Conduct reactions in DMF or THF for improved solubility.

- Kinetic monitoring : Track reaction progress via TLC (Rf shift) or in situ IR spectroscopy for carbonyl disappearance .

Case study : In PROTAC synthesis, coupling to E3 ligase ligands achieved >70% yield using DCC/DMAP in anhydrous DCM .

Q. Advanced: How to mitigate solubility challenges during large-scale synthesis?

Answer:

- Co-solvent systems : Use THF/water mixtures (4:1 v/v) during hydrolysis to enhance solubility of intermediates .

- Temperature control : Maintain reactions at 25°C to prevent Boc-group cleavage while ensuring complete ester hydrolysis .

- Workup modifications : Precipitate the product by slow addition of cold ethyl acetate to improve crystal formation .

Q. Advanced: What are the implications of steric hindrance in derivatization reactions involving the aminomethyl group?

Answer:

- Steric effects : The tert-butyl group on the Boc-protected amine can hinder nucleophilic reactions. Use bulky electrophiles (e.g., benzyl chlorides) or switch to Fmoc protection for less hindered intermediates .

- Case study : In a PROTAC synthesis, steric hindrance necessitated extended reaction times (24–48 hours) for amide bond formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomers

- 4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid (CAS 895577-21-6): This analogue substitutes the BOC-aminomethyl group at the 4-position of the benzene ring.

- 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid (CAS 132690-91-6): The extended ethyl chain at the 4-position may enhance lipophilicity, influencing solubility and membrane permeability in biological systems .

Functional Group Variations

- Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS 180863-55-2): Replacing the carboxylic acid with a methyl ester increases lipophilicity, making it more suitable for organic-phase reactions. However, the ester group is prone to hydrolysis under basic or enzymatic conditions, limiting its utility in vivo .

- 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid (CAS 232595-59-4): The addition of a hydroxyl group at the 5-position enhances hydrogen-bonding capacity and aqueous solubility (253.25 g/mol), contrasting with the target compound’s purely hydrophobic BOC group .

Electron-Donating/Accepting Substituents

- 5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid (CAS 1075242-43-1): The methoxy group at the 2-position is electron-donating, reducing the acidity of the carboxylic acid (pKa ~4.5 vs. ~2.8 for unsubstituted benzoic acid). This property may influence binding interactions in enzyme inhibition studies .

Physicochemical Properties

Properties

IUPAC Name |

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-8-9-5-4-6-10(7-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNHKLMHRZYTBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373144 | |

| Record name | 3-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117445-22-4 | |

| Record name | 3-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.